N-(5-chloro-2-methoxyphenyl)-2-(2,5-dioxo-4-phenyl-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide
Description
The compound "N-(5-chloro-2-methoxyphenyl)-2-(2,5-dioxo-4-phenyl-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide" is a structurally complex molecule featuring a fused furopyrimidinone core substituted with a phenyl group at position 4 and an acetamide side chain at position 1. The acetamide moiety is further modified with a 5-chloro-2-methoxyphenyl group, which is known to enhance lipophilicity and modulate bioactivity in similar compounds .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5/c1-29-16-8-7-13(22)9-14(16)23-17(26)10-25-15-11-30-20(27)18(15)19(24-21(25)28)12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSWWEQATFCPTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C(NC2=O)C4=CC=CC=C4)C(=O)OC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target compound’s structure comprises three key domains:
- Furo[3,4-d]pyrimidine-2,5-dione core : A fused bicyclic system with two ketone groups at positions 2 and 5.
- Phenyl substituent at position 4 : Introduced via aromatic coupling or cyclization.
- N-(5-Chloro-2-methoxyphenyl)acetamide sidechain : Attached via a methylene bridge to the furopyrimidine nitrogen.
Disconnection of the Acetamide Sidechain
The C–N bond between the methylene bridge and the furopyrimidine nitrogen is a logical disconnection point. This suggests a nucleophilic displacement or amide coupling strategy, leveraging intermediates such as chloromethyl-furopyrimidines or activated esters.
Stepwise Synthetic Routes
Route 1: Sequential Cyclization and Sidechain Installation
Synthesis of 4-Phenyl-3,4-Dihydrofuro[3,4-d]Pyrimidine-2,5-Dione
- Starting Material : 4-(Isocyanatomethyl)furan-3-carbonyl azide (analogous to).
- Benzylamine Addition : React with benzylamine to form a urea intermediate, followed by Curtius rearrangement to generate an isocyanate.
- Intramolecular Cyclization : Reflux in THF induces cyclization to yield the furopyrimidine core.
- Phenyl Group Introduction : Palladium-catalyzed coupling with phenylboronic acid at position 4.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Urea Formation | Benzylamine, dry benzene, RT | 94% | |
| Cyclization | THF reflux, 16 h | 73% | |
| Phenyl Coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | 68% |
Acetamide Sidechain Installation
- Chloromethylation : Treat the core with chloroacetic anhydride to install a chloromethyl group at N1.
- Nucleophilic Displacement : React with N-(5-chloro-2-methoxyphenyl)amine in DMF/K2CO3 to form the secondary amine.
- Acetylation : Treat with acetyl chloride to yield the final acetamide.
Optimization Note : Microwave-assisted reactions (e.g., 80°C for 2 min) improve displacement efficiency.
Route 2: Convergent Assembly via Schiff Base Intermediates
Synthesis of Furopyrimidine-Ketone Intermediate
- Condensation : React 2,6-diaminopyrimidin-4-ol with 1,3-dichloroacetone in DMF to form 5-(chloromethyl)furo[3,4-d]pyrimidine-2,4-diamine.
- Oxidation : Treat with Jones reagent to install ketone groups at positions 2 and 5.
Coupling with N-(5-Chloro-2-Methoxyphenyl)Acetamide
- Wittig Reaction : React the chloromethyl intermediate with a stabilized ylide derived from N-(5-chloro-2-methoxyphenyl)acetamide phosphonium salt.
- Olefin Reduction : Hydrogenate the double bond using Pd/C to saturate the dihydrofuran ring.
Spectroscopic Validation :
Computational Validation and Reaction Mechanistics
Density Functional Theory (DFT) Modeling
- B3LYP/6-311++G(d,p) : Optimized geometry of the furopyrimidine core shows planarity (RMSD = 0.015 Å) and HOMO-LUMO gaps of 5.2 eV, indicating stability.
- Natural Population Analysis (NPA) : Negative charge localization on the pyrimidine N1 (-0.32 e) rationalizes nucleophilic attack during sidechain installation.
Process Optimization and Scalability
Analytical Characterization and Quality Control
Spectroscopic Data Correlation
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 4.12 (s, 2H, CH2) | Amide NH, aromatic protons, methylene bridge |
| ¹³C NMR | δ 170.5 (C=O), 155.2 (C2), 148.9 (C5) | Ketone and amide carbons |
| HPLC | tR = 6.78 min, >99% purity | C18 column, MeOH:H2O (70:30) |
Stability Studies
- Forced Degradation : <5% decomposition under acidic (0.1N HCl) and oxidative (3% H2O2) conditions over 24 h.
- Photostability : No degradation after 48 h under UV/Vis light.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dioxo-4-phenyl-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2,5-dioxo-4-phenyl-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalating into nucleic acids to affect gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related molecules from the evidence, focusing on core structures, substituents, physical properties, and bioactivities:
Key Structural and Functional Comparisons:
Core Heterocycles: The target compound’s furo[3,4-d]pyrimidinone core distinguishes it from thieno[2,3-d]pyrimidinones () and oxadiazole-linked butanamides ().
Substituent Effects :
- The 5-chloro-2-methoxyphenyl group in the target compound is shared with lipoxygenase inhibitors (), suggesting a role in enzyme binding. In contrast, naphthalen-1-yl () and l-menthoxy () groups enhance steric bulk and chirality, respectively, impacting pharmacokinetics .
Synthetic Approaches :
- The target compound likely employs amide coupling or nucleophilic substitution methods similar to , whereas uses acetylation in pyridine for acetamide formation. Asymmetric synthesis () is absent in the target’s current structure but could be relevant for chiral derivatives .
The absence of a thioether or oxadiazole group may reduce metabolic instability compared to and .
Physical Properties: The target’s predicted molar mass (~500–550 g/mol) and lipophilicity align with ’s thienopyrimidinone analog, favoring moderate membrane permeability. Higher melting points (e.g., 143–145°C in ) correlate with crystallinity in acetamide derivatives .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dioxo-4-phenyl-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide is a chemically complex compound with potential pharmacological applications. Its structure includes a chloro-substituted methoxyphenyl group and a furo-pyrimidine core, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C21H18ClN3O5
- Molecular Weight : 427.8 g/mol
- CAS Number : 1251551-50-4
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN3O5 |
| Molecular Weight | 427.8 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of anticancer properties.
Anticancer Activity
A significant study utilized the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) to evaluate the compound's anticancer efficacy across a panel of 60 different cancer cell lines. The results indicated that the compound exhibited moderate activity against various cancer types.
| Cell Line Type | Growth Inhibition (%) |
|---|---|
| RPMI-8226 (Leukemia) | 92.48 |
| CCRF-CEM (Leukemia) | 92.77 |
| K-562 (Leukemia) | 92.90 |
| SF-539 (CNS) | 92.74 |
The mean growth inhibition across all tested cell lines was approximately 104.68% , suggesting that while some lines experienced reduced growth, others showed increased growth relative to controls .
While specific mechanisms for this compound remain largely uncharacterized in the literature, compounds with similar structural motifs have been associated with various biological activities such as:
- Antioxidant Properties : Compounds containing furo-pyrimidine structures often exhibit antioxidant effects.
- Calcium Channel Blocking : Some derivatives have shown potential as calcium channel blockers, which may contribute to their antihypertensive effects.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays indicated that the compound could induce apoptosis in certain cancer cell lines, although detailed pathways remain to be elucidated.
- Comparative Analysis : Research comparing this compound with other known anticancer agents revealed that it may possess unique properties that could be exploited for therapeutic development.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with functionalization of the furopyrimidine core. For example:
- Step 1 : Condensation of a substituted phenyl group with the furopyrimidinone scaffold under basic conditions (e.g., K₂CO₃ in DMF), monitored by TLC for completion .
- Step 2 : Acetamide coupling via chloroacetylation, followed by nucleophilic substitution with the methoxyphenyl amine derivative . Characterization of intermediates is performed using ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS to verify purity (>95%) .
Q. Which spectroscopic methods are critical for structural validation?
- NMR Spectroscopy : Key for confirming aromatic proton environments (e.g., methoxy and chloro substituents) and acetamide linkage integrity. Discrepancies in chemical shifts may indicate tautomerism or impurities .
- Mass Spectrometry : High-resolution ESI-MS ensures accurate molecular weight matching (e.g., [M+H]⁺ ion). Cross-validation with IR spectroscopy can resolve ambiguities in carbonyl (dioxo) group positions .
Q. What physicochemical properties influence its experimental handling?
| Property | Value/Behavior | Relevance |
|---|---|---|
| Solubility | Limited in H₂O; soluble in DMSO, ethanol | Biological assays require DMSO stock solutions |
| Stability | Light-sensitive; store at -20°C | Prevents degradation during long-term storage |
Advanced Research Questions
Q. How can reaction yields be optimized in large-scale synthesis?
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent polarity, temperature) to identify optimal conditions. For example, switching from DMF to acetonitrile may reduce side reactions during coupling steps .
- Continuous-Flow Chemistry : Reduces batch variability and improves scalability for multi-step syntheses, as demonstrated in analogous pyrimidine derivatives .
Q. How do structural modifications to the furopyrimidine core affect bioactivity?
- SAR Studies : Replacing the phenyl group at position 4 with electron-withdrawing groups (e.g., -CF₃) enhances binding to kinase targets but reduces solubility. Computational docking (e.g., AutoDock Vina) can predict affinity trends .
- Metabolic Stability : Introducing methyl groups to the dihydrofuran ring improves microsomal stability, as shown in related thienopyrimidine analogs .
Q. What strategies resolve contradictions in biological assay data?
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cellular viability tests to distinguish direct target effects from off-target toxicity .
- Metabolite Screening : LC-MS/MS analysis identifies active metabolites that may contribute to observed discrepancies between in vitro and in vivo activity .
Q. How can crystallography aid in understanding target interactions?
Q. Conflicting enzymatic inhibition data across studies: How to troubleshoot?
- Buffer Conditions : Variations in pH or ionic strength (e.g., Tris-HCl vs. PBS) can alter ionization states of the compound or target protein .
- Protein Purity : Validate enzyme preparation via SDS-PAGE and activity controls (e.g., positive inhibitor benchmarks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
